5-Amino-3-methyl-1-p-tolylpyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazole derivatives, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are of paramount importance in organic and medicinal chemistry. rroij.comglobalresearchonline.netnih.govresearchgate.net Their unique chemical structure imparts a wide range of biological activities, making them valuable scaffolds in drug discovery. rroij.comnih.govresearchgate.netmdpi.com The versatility of the pyrazole ring allows for various substitution patterns, which can significantly influence the compound's physicochemical properties and biological activity. rroij.commdpi.com
These derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. globalresearchonline.netnih.govmdpi.combiosynce.com Beyond their medicinal applications, pyrazole derivatives are also crucial in agrochemicals, serving as effective herbicides and fungicides. rroij.combiosynce.comroyal-chem.com Furthermore, their incorporation into polymers and other materials has paved the way for the development of advanced materials with specialized properties. rroij.combiosynce.comroyal-chem.com
Historical Trajectories and Evolution of 5-Aminopyrazole Research
Research into pyrazole derivatives has a long history, dating back over a century. researchgate.net The study of 5-aminopyrazoles, in particular, has been a significant area of focus due to their utility as synthetic intermediates and their inherent biological activities. beilstein-journals.orgnih.gov Historically, the synthesis of 5-aminopyrazoles often involved the reaction of β-ketonitriles or their derivatives with hydrazines. beilstein-journals.orgnih.gov
Over the years, synthetic methodologies have evolved, leading to more efficient and diverse routes to these compounds. rroij.com Early research laid the groundwork for understanding the fundamental reactivity and properties of the 5-aminopyrazole scaffold. This foundational knowledge has enabled contemporary researchers to design and synthesize novel derivatives with tailored properties for specific applications, including in the development of new therapeutic agents and functional materials. researchgate.netbeilstein-journals.orgnih.gov The continual development of synthetic strategies underscores the enduring importance of 5-aminopyrazoles in heterocyclic chemistry. beilstein-journals.orgnih.gov
Contemporary Research Landscape and Scholarly Objectives for 5-Amino-3-methyl-1-p-tolylpyrazole
Current research on this compound is focused on exploring its potential in various fields, driven by the broader interest in pyrazole derivatives. Scholarly objectives for this specific compound include the development of novel synthetic routes, detailed characterization of its chemical and physical properties, and the investigation of its applications in medicinal chemistry and materials science. chemimpex.comcymitquimica.com
Researchers are particularly interested in how the specific combination of the amino, methyl, and p-tolyl groups on the pyrazole ring influences its reactivity and biological interactions. For instance, this compound has been used as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]quinoxalines, which have shown potential as electroluminescent materials. psu.edu The ongoing investigation into this compound and its derivatives is aimed at unlocking new applications and advancing our understanding of structure-activity relationships within this class of compounds.
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 62535-60-8 chemicalbook.com |
| Molecular Formula | C11H13N3 |
| Appearance | Light yellow to Brown to Dark green powder to crystal tcichemicals.com |
| Purity | >97.0%(GC)(T) tcichemicals.com |
| Melting Point | 117.0 to 122.0 °C tcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNBEPKWJLYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069576 | |
| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62535-60-8 | |
| Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62535-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | |
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| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | |
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| Record name | 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.788 | |
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| Record name | 3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5AU42G4VH | |
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Synthetic Methodologies and Preparative Strategies for 5 Amino 3 Methyl 1 P Tolylpyrazole
Established Synthetic Pathways to 5-Aminopyrazoles
The synthesis of 5-aminopyrazoles, including the title compound, is predominantly achieved through condensation reactions. These methods leverage the reactivity of hydrazine (B178648) derivatives with various difunctionalized carbon backbones.
Classical Condensation Reactions with Hydrazines
The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. beilstein-journals.orgnih.gov In the case of 5-Amino-3-methyl-1-p-tolylpyrazole, the reaction would involve p-tolylhydrazine and a suitable β-ketonitrile. The mechanism initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov Subsequently, an intramolecular cyclization occurs via the attack of the second hydrazine nitrogen on the nitrile carbon, yielding the final 5-aminopyrazole ring. beilstein-journals.orgnih.gov
The regioselectivity of this reaction, particularly when using substituted hydrazines like p-tolylhydrazine, is a critical consideration. The substitution pattern on the final pyrazole (B372694) ring is influenced by the relative nucleophilicity of the two nitrogen atoms in the hydrazine. nih.gov
Another classical approach involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.it This method also proceeds via a cyclocondensation mechanism to afford the 5-aminopyrazole core.
Multi-Component Reaction Approaches (e.g., Groebke-Blackburn-Bienaymé Reaction)
Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable example of an isocyanide-based MCR used to construct fused imidazo-heterocyclic systems. beilstein-journals.orgorganic-chemistry.org While not a direct synthesis of this compound itself, this reaction utilizes 5-aminopyrazoles as key building blocks. beilstein-journals.org
The GBB reaction typically involves the condensation of an amino-substituted heterocycle (like a 5-aminopyrazole), an aldehyde, and an isocyanide. beilstein-journals.orgorganic-chemistry.org This three-component reaction leads to the formation of imidazo[1,2-b]pyrazoles. beilstein-journals.org The versatility of the GBB reaction allows for the rapid generation of a library of diverse compounds by varying the substituent on each of the three components. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for 5-Aminopyrazoles
| Methodology | Reactants | Key Features | References |
| Classical Condensation | Hydrazine derivative (e.g., p-tolylhydrazine) + β-ketonitrile | Versatile, well-established, proceeds via hydrazone intermediate. | beilstein-journals.org, nih.gov |
| Classical Condensation | Hydrazine derivative + α,β-unsaturated nitrile | Alternative to β-ketonitriles, relies on a leaving group at the β-position. | chim.it |
| Groebke-Blackburn-Bienaymé Reaction | 5-Aminopyrazole + Aldehyde + Isocyanide | Multi-component, atom-economical, leads to fused imidazo[1,2-b]pyrazoles. | beilstein-journals.org, organic-chemistry.org |
Functionalization and Derivatization of this compound
The presence of multiple reactive sites in this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives.
Reactions Involving the Amino Group
The exocyclic amino group at the C5 position is a key site for functionalization. It can undergo a variety of reactions typical of primary amines. For instance, acylation of the amino group can be achieved using acyl chlorides or anhydrides to form the corresponding amides. nih.gov The amino group can also participate in condensation reactions with carbonyl compounds to form Schiff bases. scirp.org Furthermore, it can be involved in the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, through reactions with appropriate reagents. scirp.org
Electrophilic and Nucleophilic Substitutions on the Pyrazole Core
The pyrazole ring itself is an aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the substituents present. The pyrazole ring is considered a π-excessive aromatic heterocycle. nih.gov
Electrophilic Substitution: Electrophilic substitution reactions on the pyrazole ring generally occur preferentially at the C4 position. nih.govchim.it The introduction of electron-donating groups can enhance the reactivity of the ring towards electrophiles. chim.it
Nucleophilic Substitution: Nucleophilic attacks are more likely to occur at the C3 and C5 positions of the pyrazole ring, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govmdpi.com However, nucleophilic substitution reactions on the pyrazole core are generally less common unless the ring is activated by electron-withdrawing groups or contains a suitable leaving group. chim.it
Modifications and Substitutions on the p-Tolyl Moiety
The p-tolyl group attached to the N1 position of the pyrazole ring also offers opportunities for chemical modification. The methyl group on the tolyl ring can potentially undergo oxidation to a carboxylic acid or be halogenated under specific conditions. Furthermore, electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the tolyl ring, although the directing effects of the pyrazole ring and the methyl group would need to be considered.
Advanced Synthetic Techniques and Optimization of Reaction Parameters
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for preparing pyrazole derivatives, including this compound. These techniques often focus on improving yield, reducing reaction times, and minimizing by-product formation.
Catalyst-Free and Environmentally Conscious Methodologies
Another environmentally conscious approach involves microwave-assisted synthesis. This technique has been shown to produce 5-aminopyrazoles in excellent yields by irradiating a mixture of substituted hydrazines and β-ketonitriles. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner product formation compared to conventional heating methods.
Regioselective Synthesis and Diastereoselective Control
The synthesis of substituted pyrazoles often presents the challenge of controlling regioselectivity, as the reaction of unsymmetrical precursors can lead to the formation of isomeric products. For instance, the condensation of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles. The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions. Acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization is a known protocol for the regioselective synthesis of 5-hydroxy-1H-pyrazoles.
Furthermore, in cases where stereocenters are present, achieving diastereoselective control is a key objective. While the synthesis of this compound itself does not inherently involve diastereoselectivity, related pyrazole syntheses have demonstrated high levels of such control. For example, 1,3-dipolar cycloaddition reactions have been shown to be highly peri-, regio-, and diastereoselective in the synthesis of certain chiral pyrazoles. Similarly, the Heck–Matsuda reaction with pyrazolyl diazonium salts has been utilized to produce highly substituted cyclopentenols and cyclopentenamines with excellent diastereoselectivity. These examples highlight the potential for achieving high stereochemical control in pyrazole synthesis through careful selection of reagents and reaction conditions.
Process Optimization for Enhanced Yields and Efficiency
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of any chemical synthesis. For the preparation of this compound and its derivatives, various factors can be fine-tuned.
A study on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles found that the yield was significantly influenced by the substituents on the hydrazine ring. While an unsubstituted hydrazine ring gave a high yield (93%), the presence of either electron-withdrawing or electron-donating groups on the phenylhydrazine (B124118) led to lower yields. This suggests that the electronic nature of the reactants plays a critical role in the reaction outcome.
The choice of solvent can also have a substantial impact. For instance, the one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been successfully carried out in both water and ethanol, demonstrating the versatility of green solvents in this reaction.
Furthermore, reaction temperature and time are key parameters to optimize. A process for producing 5-amino-3-methylpyrazole involves a reaction temperature between 20 and 120 °C, with a preferred range of 50 to 80 °C. Careful control of these parameters can lead to improved yields and reduced formation of impurities.
Table 1: Selected Optimized Reaction Conditions for Pyrazole Synthesis
| Reaction Type | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles | Catalyst-free / Water, Ethanol | Room Temperature | High | |
| Synthesis of 5-aminopyrazoles | Microwave irradiation | 120 | Excellent | |
| Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Ethanol/Fluorinated ethanol | Reflux | Up to 93% | |
| Synthesis of 5-amino-3-methylpyrazole | - | 50-80 | - |
Chemical Reactivity and Transformation Mechanisms of 5 Amino 3 Methyl 1 P Tolylpyrazole
Cyclocondensation and Annulation Reactions for Fused Systems
Cyclocondensation and annulation reactions are cornerstone strategies in heterocyclic chemistry for the synthesis of fused ring systems. 5-Amino-3-methyl-1-p-tolylpyrazole, with its nucleophilic amino group and adjacent carbon atom, readily participates in these reactions with various electrophilic reagents, leading to the formation of a diverse array of fused pyrazole (B372694) derivatives.
Formation of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological and medicinal properties, can be efficiently achieved through the reaction of 5-aminopyrazoles with 1,3-dielectrophiles. d-nb.info One common method involves the condensation of this compound with α,β-unsaturated ketones. beilstein-journals.org This reaction typically proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield the fused pyridine (B92270) ring. beilstein-journals.org The use of ionic liquids like [bmim]Br can facilitate this transformation, often providing excellent yields. beilstein-journals.org
Another approach involves a three-component reaction between a 5-aminopyrazole, an aldehyde, and a β-ketonitrile. beilstein-journals.org This multicomponent strategy allows for the rapid assembly of complex pyrazolo[3,4-b]pyridine scaffolds. For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of ZrCl4 as a catalyst has been shown to produce 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com
The Vilsmeier-Haack reaction provides another route to functionalized pyrazolo[3,4-b]pyridines. Treatment of 5-acetylamino-3-methyl-1-phenylpyrazole with the Vilsmeier-Haack reagent (POCl3/DMF) can lead to the formation of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. nih.govresearchgate.net
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole, α,β-Unsaturated Ketones | [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Excellent |
| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated Ketones | ZrCl4, DMF/EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% |
| 5-Acetylamino-3-methyl-1-phenylpyrazole | Vilsmeier-Haack Reagent (POCl3/DMF) | 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | - |
Synthesis of Imidazo[1,2-b]pyrazoles
Imidazo[1,2-b]pyrazoles are another important class of fused heterocycles accessible from 5-aminopyrazoles. A facile method for their synthesis is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgresearchgate.net This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, often catalyzed by a Brønsted or Lewis acid. beilstein-journals.org The reaction is known for its high chemo- and regioselectivity, leading to the formation of the 1H-imidazo[1,2-b]pyrazole core with an endocyclic double bond. beilstein-journals.org One-pot, two-step protocols have been developed for the rapid construction of imidazo[1,2-b]pyrazole libraries with good yields. beilstein-journals.orgresearchgate.net
Other synthetic routes to imidazo[1,2-b]pyrazoles include the cyclocondensation of 5-aminopyrazoles with α-haloketones. For example, the reaction of 5-amino-4-cyano-3-phenyl-1H-pyrazole with α-bromoacetophenones yields 7-cyano-6-phenyl-2-aryl-1H-imidazo[1,2-b]pyrazoles. researchgate.net The isolation of the intermediate 5-amino-4-cyano-6-phenyl-1-(aroylmethyl)pyrazoles provides evidence for the regioselectivity of this reaction. researchgate.net
Additionally, the intramolecular cyclodehydration of α-hydrazino acids, followed by condensation with β-ketonitriles, can lead to the formation of imidazo[1,2-b]pyrazol-2-ones. beilstein-journals.org
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 5-Aminopyrazole-4-carbonitrile, Aldehyde, Isocyanide | TFA (20 mol%), Room Temperature, 15 min | 1H-Imidazo[1,2-b]pyrazoles | Up to 83% |
| 5-Amino-4-cyano-3-phenyl-1H-pyrazole, α-Bromoacetophenones | - | 7-Cyano-6-phenyl-2-aryl-1H-imidazo[1,2-b]pyrazoles | Good |
| α-Hydrazino acids, β-Ketonitriles | TFA, EDCI | Imidazo[1,2-b]pyrazol-2-ones | - |
Construction of Pyrazolo[3,4-b]quinoxaline Frameworks
The synthesis of pyrazolo[3,4-b]quinoxaline frameworks from 5-aminopyrazoles has not been extensively detailed in the provided search results. However, the general reactivity of 5-aminopyrazoles suggests that they could react with suitable 1,2-dicarbonyl compounds or their equivalents to form the quinoxaline (B1680401) ring. The cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds is a classic method for quinoxaline synthesis, and a similar strategy could potentially be applied using 5-aminopyrazoles as the diamine component, where the amino group and the adjacent C4-H would react. Further research is needed to explore specific examples and conditions for the synthesis of pyrazolo[3,4-b]quinoxalines from this compound.
Dimerization and Oligomerization Phenomena
Under certain conditions, 5-aminopyrazoles can undergo dimerization reactions. For instance, the copper-promoted oxidative C-H/N-H and C-H/C-H bond coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine can lead to the formation of dipyrazole-fused pyridazines and pyrazines. mdpi.com The reaction conditions, including the choice of catalyst and oxidant, can influence the product distribution. For example, using Cu(OAc)2 as a catalyst in the presence of an oxidant like benzoyl peroxide can yield the pyridazine (B1198779) dimer. mdpi.com The scope of this reaction has been explored with various substituted 5-aminopyrazoles. mdpi.com
Rearrangement Reactions and Tautomeric Equilibria
The structure of this compound allows for the existence of tautomeric forms. While the amino tautomer is generally the most stable, the imino tautomer can participate in certain reactions. The equilibrium between these forms can be influenced by the solvent and the presence of acid or base catalysts.
Rearrangement reactions of the pyrazole ring itself are not commonly observed under typical synthetic conditions. However, rearrangements of fused systems derived from 5-aminopyrazoles can occur. For example, in the synthesis of pyrazolo[3,4-b]pyridines, the initial Michael adduct can undergo cyclization and subsequent rearrangement to form the final aromatic product. beilstein-journals.org
Mechanistic Elucidation of Key Chemical Transformations
The mechanisms of the aforementioned reactions generally involve well-established principles of organic chemistry.
Cyclocondensation Reactions: The formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones proceeds via a Michael addition of the amino group to the enone, followed by an intramolecular cyclization of the resulting enamine onto the carbonyl group. Subsequent dehydration and aromatization lead to the final product. beilstein-journals.org In the GBB reaction for imidazo[1,2-b]pyrazole synthesis, the mechanism involves the formation of a nitrilium ion intermediate from the aldehyde and isocyanide, which is then trapped by the amino group of the pyrazole. Intramolecular cyclization then affords the fused imidazole (B134444) ring. beilstein-journals.org
Dimerization Reactions: The copper-catalyzed dimerization of 5-aminopyrazoles likely proceeds through a mechanism involving single-electron transfer (SET) processes. The copper catalyst can oxidize the aminopyrazole to a radical cation, which can then undergo coupling reactions. The specific pathway (C-N vs. C-C bond formation) is influenced by the reaction conditions and the electronic properties of the substrate. mdpi.com
Advanced Spectroscopic and Structural Characterization of 5 Amino 3 Methyl 1 P Tolylpyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Amino-3-methyl-1-p-tolylpyrazole, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides a complete picture of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the amino group, the pyrazole (B372694) ring, the p-tolyl substituent, and the methyl group on the pyrazole ring.
The key expected proton signals are:
Amino (NH₂) Protons: A broad singlet, the chemical shift of which can be variable and is affected by solvent and concentration.
Pyrazole Ring (C4-H) Proton: A sharp singlet, as it is an isolated proton on the heterocyclic ring.
Tolyl Group Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring.
Tolyl Methyl (CH₃) Protons: A singlet in the aliphatic region.
Pyrazole Methyl (CH₃) Protons: Another distinct singlet in the aliphatic region.
Table 1: Representative ¹H NMR Data for a Substituted Pyrazole Derivative Data for 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine
| Functional Group | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Phenyl Protons | 7.55 - 7.20 | Multiplet |
| Amino (NH₂) | 4.63 | Singlet (broad) |
Source: The Royal Society of Chemistry, 2025 rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the pyrazole ring carbons, the tolyl ring carbons, and the two methyl group carbons.
Expected ¹³C NMR signals include:
Pyrazole Ring Carbons (C3, C4, C5): Three distinct signals in the heterocyclic region of the spectrum.
Tolyl Ring Carbons: Four signals in the aromatic region, two for the protonated carbons and two for the quaternary carbons.
Methyl Carbons: Two signals in the aliphatic region.
Spectroscopic data for derivatives like 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine show the pyrazole C3, C4, and C5 carbons resonating at approximately 144.5, 96.5, and 143.4 ppm, respectively. rsc.org The methyl carbon appears around 14.0 ppm. rsc.org In another related compound, 5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, the tolyl methyl carbon is observed at 20.9 ppm, while the pyrazole methyl carbon is at 17.4 ppm. researchgate.net
Table 2: Representative ¹³C NMR Data for a Substituted Pyrazole Derivative Data for 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C3 (Pyrazole) | 144.5 |
| C5 (Pyrazole) | 143.4 |
| Aromatic Carbons | 137.9 - 120.7 |
| C4 (Pyrazole) | 96.5 |
Source: The Royal Society of Chemistry, 2025 rsc.org
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, multi-dimensional NMR experiments are employed. google.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the ortho- and meta-protons on the tolyl ring. psu.eduepo.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each protonated carbon by linking the ¹H and ¹³C spectra. For example, it would link the C4-H proton signal to the C4 carbon signal. epo.orgacs.orgfigshare.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity around quaternary (non-protonated) carbons. epo.orgacs.orgfigshare.com For instance, an HMBC spectrum would show a correlation between the protons of the pyrazole methyl group and the C3 carbon of the pyrazole ring, confirming its position. Similarly, correlations between the tolyl methyl protons and the carbons of the tolyl ring would be observed. psu.edufigshare.com These long-range correlations are fundamental in distinguishing between potential isomers. figshare.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups in a molecule. The FT-IR spectrum of this compound is expected to display characteristic absorption bands.
Key expected FT-IR absorptions are:
N-H Stretching: The amino (NH₂) group typically shows two distinct bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyrazole and tolyl rings are expected in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group typically appears around 1600 cm⁻¹.
In the FT-IR spectrum of the related compound 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-amine, characteristic N-H stretching bands are observed at 3428 and 3310 cm⁻¹, and C=N stretching is seen at 1596 cm⁻¹. rsc.org Similarly, for 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile, N-H stretching bands appear at 3462 and 3345 cm⁻¹, with C=N and C=C absorptions around 1600 cm⁻¹. mdpi.com
Table 3: Representative FT-IR Data for a Substituted 5-Aminopyrazole Derivative Data for 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-amine
| Functional Group Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3428, 3310 |
| C-H Stretch (Aromatic) | 3060 |
| C-H Stretch (Aliphatic) | 2919 |
| C=N Stretch | 1596 |
Source: The Royal Society of Chemistry, 2025 rsc.org
Mass Spectrometry for Precise Molecular Mass and Fragmentation Data
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₁H₁₃N₃), the exact molecular weight is 187.24 g/mol . rsc.org Therefore, the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value of 187. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision.
In the analysis of derivatives, such as 7-dimethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo-[3,4-b]quinoxaline, the mass spectrum shows a protonated molecular ion peak (M+H)⁺, which confirms the molecular weight of the final product. psu.edu The fragmentation pattern can also yield valuable structural clues, often involving the cleavage of substituent groups from the pyrazole or tolyl rings.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing pyrazole derivatives, as it typically keeps the molecular ion intact. In the analysis of compounds derived from this compound, ESI-MS is used to confirm the molecular weight of the target molecules. For instance, in the synthesis of pyrazolo[3,4-b]quinoxaline derivatives, the mass spectrum of the precursor, this compound, would be analyzed to ensure its integrity before proceeding with the reaction. psu.edu
When this compound is reacted to form more complex derivatives, such as in the synthesis of (Z)-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one, ESI-MS is crucial for verifying the final product's molecular mass. nih.gov The technique often operates in positive ion mode, where the analyte molecule is protonated to form the [M+H]⁺ ion. This ion's mass-to-charge ratio (m/z) is then detected. The ESI-MS technique is also employed in tandem with liquid chromatography (LC-MS) to analyze reaction mixtures and purified products, providing both separation and mass identification. mdpi.com
In studies involving the fungicide Fenpyrazamine, which is a complex derivative of a pyrazole core, ESI-MS/MS is used. This tandem mass spectrometry method involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions, which provides definitive structural confirmation. epa.govepa.gov
Table 1: Representative ESI-MS Data for Pyrazole Derivatives
| Compound | Ion | Observed m/z | Reference |
|---|---|---|---|
| 5-amino-1,3-diphenylpyrazole | [M]⁺ | 236 | psu.edu |
| 5-amino-3-phenyl-1-(2-pyridyl)pyrazole | [M]⁺ | 237 | psu.edu |
| 7-diethylamino-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]quinoxaline | [M+H]⁺ | 332 | psu.edu |
| Fenpyrazamine | [M+H]⁺ | 331.8 | epa.gov |
High-Resolution Mass Spectrometry (HRMS)
For an unambiguous determination of the elemental composition of this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS) is the definitive method. Unlike standard ESI-MS, HRMS provides exact mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.
In the characterization of novel C-glycosides derived from the reaction of this compound with D-Ribose, HRMS was employed to confirm the elemental composition of the product, (2R,4S)-5,5-bis(5-amino-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)pentane-1,2,3,4-tetraol. figshare.com The experimentally determined mass of the protonated molecule ([M+H]⁺) is compared to the theoretically calculated mass for the proposed formula. A close match between these values provides strong evidence for the correct structure. figshare.com Similarly, HRMS is a standard characterization technique for confirming the successful synthesis of novel heterocyclic amino acids based on pyrazole scaffolds. mdpi.com
Table 2: HRMS Data for a Derivative of this compound
| Compound | Formula | Ion | Calculated Mass | Found Mass | Reference |
|---|---|---|---|---|---|
| (2R,4S)-5,5-bis(5-amino-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)pentane-1,2,3,4-tetraol | C₂₇H₃₅N₆O₄ | [M+H]⁺ | 521.2825 | 521.2820 | figshare.com |
X-ray Crystallography for Definitive Solid-State Structure Determination
While mass spectrometry and NMR spectroscopy provide crucial data on connectivity and molecular formula, only single-crystal X-ray crystallography can offer an unambiguous, three-dimensional depiction of a molecule's structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For pyrazole derivatives, X-ray crystallography has been used to confirm molecular structures and understand their packing in the crystal lattice. For example, the crystal structure of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, a related derivative, was determined to elucidate the dihedral angles between the various rings and to analyze the network of N—H⋯N, N—H⋯O, and C—H⋯O interactions that form sheets within the crystal. researchgate.net In another study, X-ray analysis was used to confirm the structure of a pyrazolo[1,5-a]pyrazine (B3255129) derivative, definitively establishing the connectivity of the fused ring system. researchgate.net Although a specific crystal structure for this compound itself was not found in the provided search results, this technique remains the gold standard for the structural confirmation of its crystalline derivatives. researchgate.netconnectjournals.com
Table 3: Crystallographic Data for a Related Pyrazole Derivative
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Chemical Formula | C₁₈H₁₅N₃O₂ | (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | researchgate.net |
| Crystal System | Monoclinic | ||
| Space Group | P2₁/c | ||
| Dihedral Angle (Pyrazole/Phenyl) | 47.07 (10)° |
Other Advanced Analytical Techniques for Comprehensive Characterization
A comprehensive characterization of this compound and its derivatives involves additional spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR details the types of carbon atoms present in the molecule. For example, in the synthesis of pyrazolo[3,4-b]quinoxaline derivatives from this compound, the disappearance of the amino proton signals and the appearance of new aromatic or aliphatic signals in the ¹H NMR spectrum would confirm the reaction's progress. psu.edu Specific chemical shifts (δ) and coupling constants (J) are used to assign the structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of derivatives of this compound, IR spectra would show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching within the pyrazole and tolyl rings. nih.gov Upon derivatization, new characteristic bands, such as a C=O stretch for an amide or ketone, would appear, confirming the chemical transformation. nih.gov
These techniques, used in concert, provide a complete and unambiguous characterization of this compound and the novel compounds derived from it.
Computational and Theoretical Investigations of 5 Amino 3 Methyl 1 P Tolylpyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 5-Amino-3-methyl-1-p-tolylpyrazole. These computational methods model the molecule at the subatomic level to determine its properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like this compound. nih.govmdpi.com DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine thermodynamic properties. rsc.org For pyrazole (B372694) derivatives, functionals such as B3LYP and M06-2X are commonly paired with basis sets like 6-311++G(d,p) or TZVP to achieve accurate results. nih.govrsc.orgresearchgate.net These calculations are essential for obtaining a reliable three-dimensional structure, which is the foundation for further analysis of the molecule's reactivity and interactions. researchgate.net The optimized geometry provides precise bond lengths and angles, reflecting the most stable arrangement of the atoms in the molecule.
Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative
This table presents typical data obtained from DFT calculations for pyrazole systems, analogous to this compound. Values are illustrative.
| Parameter | Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capacity |
| LUMO Energy | -1.5 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.1 D | Molecular polarity |
Tautomerism and Isomerism Studies
Computational methods are invaluable for studying the different structural forms a molecule can adopt, such as tautomers and conformational isomers. These studies help identify the most stable forms under various conditions.
The 5-aminopyrazole structure, central to this compound, can theoretically exist in different tautomeric forms due to the migration of a proton (prototropy). The primary equilibrium is between the 5-amino form and a potential 5-imino tautomer. mdpi.comunifr.ch Computational studies on similar 5-aminopyrazole derivatives, using methods like M06-2X/TZVP, have been conducted to determine the relative stability of these tautomers. unifr.ch The results consistently indicate that the amino tautomer is significantly more stable than the imino form. mdpi.comunifr.ch This stability is a crucial factor in the compound's predominant structure and subsequent reactivity. The energy difference is often large enough to prevent the significant appearance of the less stable tautomer in solution. unifr.ch
Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this compound, a key area of conformational flexibility is the rotation around the N-C bond connecting the pyrazole ring and the p-tolyl group. DFT and other quantum mechanical calculations are used to map the potential energy surface as a function of the dihedral angle of this rotation. iu.edu.safrontiersin.org This analysis helps to identify the lowest-energy conformers, which are the most stable and thus most populated. iu.edu.sa The energy landscape reveals the barriers to internal rotation and the relative stability of different rotational isomers (rotamers). iu.edu.safrontiersin.org For instance, calculations can determine whether a planar or a twisted conformation between the pyrazole and tolyl rings is energetically favored.
Table 2: Illustrative Conformational Energy Analysis
This table shows hypothetical relative energies for different conformers of this compound based on the dihedral angle between the pyrazole and p-tolyl rings.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability Ranking |
| A | 0 (Planar) | 2.5 | Less Stable |
| B | 45 (Twisted) | 0.0 | Most Stable |
| C | 90 (Perpendicular) | 3.1 | Least Stable |
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. researchgate.net This method is widely used in drug discovery to screen for potential therapeutic agents. The process involves placing the ligand (the small molecule) into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. researchgate.net
For pyrazole derivatives, docking simulations have been performed to explore their binding modes with various biological targets, such as DNA gyrase or other enzymes. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The results are often reported as a binding energy or docking score, where a more negative value typically indicates a stronger predicted interaction. researchgate.net These findings can guide the synthesis of new derivatives with potentially improved activity. researchgate.net
Table 3: Example Molecular Docking Results for a Pyrazole Ligand
This table illustrates typical output from a molecular docking simulation, showing the predicted binding affinity of a pyrazole compound with a hypothetical enzyme target.
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrazole Derivative | Kinase X | -8.5 | LYS-76, GLU-91, LEU-135 |
| Pyrazole Derivative | Protease Y | -7.9 | ASP-25, ILE-50, GLY-27 |
| Reference Inhibitor | Kinase X | -9.2 | LYS-76, MET-134 |
Theoretical Exploration of Ligand-Target Interactions
The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets, such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to explore these interactions. These methods predict the preferred orientation of a ligand when bound to a receptor, the strength of this binding, and the dynamic behavior of the resulting complex.
Molecular docking studies are instrumental in predicting the binding affinity and mode of interaction between a ligand and a target protein. symbiosisonlinepublishing.comnih.gov For pyrazole derivatives, these studies often reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. For instance, in silico studies of similar pyrazole derivatives as potential inhibitors of enzymes like CDC7 kinase have shown strong binding free energies. diva-portal.org The amino group and the nitrogen atoms of the pyrazole ring in this compound are potential sites for hydrogen bonding, while the tolyl and methyl groups can engage in hydrophobic interactions within the active site of a protein.
The process involves creating a 3D model of the ligand and the target protein and then using a scoring function to evaluate the best fit. The results are often presented in terms of binding energy, with more negative values indicating a stronger interaction.
Table 1: Representative Data from Molecular Docking Studies of Pyrazole Derivatives
| Target Protein | Ligand (Pyrazole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| CDC7 Kinase | 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | -41.50 | Not specified | diva-portal.org |
| CDC7 Kinase | 5-(4-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | -44.53 | Not specified | diva-portal.org |
This table is representative of data found in computational studies of pyrazole derivatives and does not represent direct experimental results for this compound unless specifically stated.
Following docking, molecular dynamics simulations can provide a more detailed view of the ligand-protein complex over time. These simulations model the atomic movements, revealing the stability of the binding pose and the flexibility of the protein and ligand. The insights gained from these theoretical explorations are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity.
Prediction of Reaction Pathways and Transition States
Computational chemistry is also a powerful tool for elucidating reaction mechanisms, including the identification of intermediate structures and the calculation of energy barriers for transition states. Density Functional Theory (DFT) is a common method used for these investigations, providing a good balance between accuracy and computational cost.
For the synthesis of pyrazoles, computational studies can map out the entire reaction coordinate, revealing the most likely pathway from reactants to products. For example, studies on the multicomponent synthesis of pyrazoles using titanium imido complexes have utilized computations to understand the N-N bond coupling mechanism. nih.govscispace.com These studies indicate that the reaction proceeds through a stable diazatitanacyclohexadiene intermediate. nih.gov The calculations can determine the relative energies of intermediates and the activation energy required to overcome the transition state, which is the highest energy point along the reaction pathway.
A key finding from these theoretical investigations is that the oxidation state of the metal catalyst can significantly influence the reaction pathway. nih.govscispace.com For instance, a one-electron oxidation of a key intermediate can lead to different reaction outcomes, such as disproportionation or further oxidation, each with its own calculated energy profile. nih.govscispace.com
The geometry of the transition state provides critical information about the bond-making and bond-breaking processes. By analyzing the transition state structure for a pyrazole synthesis, chemists can understand the key orbital interactions that facilitate the ring-forming step.
Table 2: Calculated Parameters for a Proposed Pyrazole Synthesis Intermediate
| Parameter | Computed Value | Method | Reference |
|---|---|---|---|
| Intermediate Stability (ΔG) | -17.4 kcal/mol | DFT | nih.gov |
| N-N Reductive Elimination Barrier | 47.1 kcal/mol | DFT | nih.gov |
| Ti1–N1 bond length (intermediate) | 1.71701 Å | DFT | scispace.com |
This table presents theoretical data for a proposed intermediate in a titanium-catalyzed pyrazole synthesis and serves as an example of the types of parameters calculated in such studies.
These theoretical predictions of reaction pathways and transition states are invaluable for optimizing reaction conditions, designing more efficient catalysts, and even predicting the regioselectivity of certain reactions, such as the formation of different pyrazole isomers. scispace.com
Structure Activity Relationship Sar Studies and Mechanistic Insights
Correlating Structural Modifications of the Pyrazole (B372694) Scaffold with Chemical Behavior
The chemical behavior and biological activity of pyrazole derivatives are intricately linked to the nature and position of substituents on the pyrazole ring. nih.govresearchgate.net Systematic modifications of the pyrazole scaffold have provided valuable insights into the structural requirements for various pharmacological effects. nih.govresearchgate.net
The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type). mdpi.com This dual nature allows for diverse interactions with biological targets. mdpi.com The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a characteristic that is abolished upon substitution at the pyrrole-like nitrogen. nih.gov Furthermore, the pyrazole ring is generally stable against metabolic degradation by enzymes like cytochrome P450, which is an advantage in drug design. nih.gov
Key principles in the SAR of pyrazoles involve:
Substituent Effects: Varying substituents such as alkyl, aryl, and heteroaryl groups can significantly impact pharmacological activity. researchgate.net The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can modulate the acidity of the pyrazole N-H group and influence binding interactions. researchgate.net For instance, the introduction of a chlorine atom at the ortho position of a benzene (B151609) ring attached to a pyrazolinone core was found to be crucial for its efficacy against gray mold. sumitomo-chem.co.jp
Scaffold Modifications: Alterations to the pyrazole core itself, such as ring fusion or the introduction of different functional groups, are key strategies in developing lead compounds. nih.govresearchgate.net For example, the fusion of a pyrazole ring with other heterocyclic systems, like in pyrazolo[3,4-d]pyrimidines, has proven effective in creating potent protein kinase inhibitors. nih.gov
Stereochemistry: The three-dimensional arrangement of atoms can be critical. For example, converting a planar pyrazole ring to a non-planar pyrazoline core, along with other modifications, led to a significant increase in phosphodiesterase 5 (PDE5) inhibitory activity while eliminating cyclooxygenase-2 (COX-2) inhibition. nih.gov
The following table summarizes the impact of various structural modifications on the activity of pyrazole derivatives, based on findings from several research studies.
| Modification | Effect on Activity | Example | Reference(s) |
| Substitution on the N1-phenyl ring | The presence of a carboxylic acid functionality at the para-position of the 1-phenyl group was found to be essential for potent PDE5 inhibition in a series of 1,3,5-trisubstituted pyrazolines. | nih.gov | |
| Substitution at the C3 position | Replacement of an electronegative trifluoromethyl group with a t-butyl group at the C3 position of a pyrazole ring was anticipated to reduce COX-2 inhibitory activity. | nih.gov | |
| Substitution at the C5 position | In a series of 1,5-diaryl pyrazole derivatives, the presence of a 3,4,5-trimethoxy group at the C5 position showed better anticancer activity compared to when it was at the C3 position. | tandfonline.com | |
| Ring Saturation | Conversion of a planar pyrazole ring to a non-planar Δ²-pyrazoline ring was a key modification in developing selective PDE5 inhibitors from a celecoxib (B62257) scaffold. | nih.gov | |
| Fusion with other rings | Fused pyrazoles, such as pyrazolo[3,4-d]pyrimidines, are a well-established class of potent inhibitors of p38α mitogen-activated protein kinase (MAPK). | nih.gov |
Elucidation of Mechanistic Pathways for Observed Activities
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of molecular targets. Elucidating the specific mechanistic pathways is crucial for understanding their therapeutic effects and potential side effects.
One common mechanism of action for certain pyrazole derivatives, particularly those with a planar aromatic structure like pyrazolacridines and anthrapyrazoles, is intercalation into DNA . jpp.krakow.pl This interaction can disrupt the function of DNA-associated proteins such as polymerases and topoisomerases, ultimately leading to apoptosis. jpp.krakow.pl For example, studies on certain pyrazole compounds have shown an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein, indicating an apoptotic mechanism of cell death. jpp.krakow.pl
Another significant mechanism involves the inhibition of enzymes . Pyrazole scaffolds are prevalent in many enzyme inhibitors. rsc.org For instance:
Protein Kinase Inhibition: Pyrazole derivatives are potent inhibitors of various protein kinases, which are often implicated in cancer and inflammatory diseases. researchgate.netnih.gov The pyrazole moiety can form crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov
Cyclooxygenase (COX) Inhibition: Some pyrazole derivatives, like celecoxib, are well-known selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govnih.gov
Monoamine Oxidase (MAO) Inhibition: Certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high inhibitory activity against both MAO-A and MAO-B isoforms. acs.org
Phosphodiesterase (PDE) Inhibition: As mentioned earlier, specific structural modifications of the pyrazole scaffold can lead to potent and selective inhibition of PDE5. nih.gov
Furthermore, some pyrazole derivatives exhibit antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). researchgate.netnih.gov This can contribute to their neuroprotective and anti-inflammatory effects. researchgate.net Studies on certain pyrazole derivatives have demonstrated their ability to restore mitochondrial function and reduce oxidative stress. nih.gov
The mechanism of action can also involve the modulation of ion channels and receptors . researchgate.net For example, some pyrazole analogs have been reported to exhibit cardioprotective effects by modulating cardiac ion channels. researchgate.net
Computational Approaches in SAR Elucidation and Predictive Modeling
Computational methods have become indispensable tools in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. researchgate.net For pyrazole derivatives, these approaches play a crucial role in understanding their SAR and predicting their biological activity.
Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. researchgate.netacs.org This allows researchers to visualize the interactions between the pyrazole derivative and the protein, providing insights into the structural features necessary for binding. For example, docking studies were used to propose possible binding modes of enantioselective MAO inhibitors. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing the physicochemical properties of the molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net This information can be used to search virtual libraries for new compounds that fit the pharmacophore model.
Deep learning and combinatorial chemistry are also being integrated to design and evaluate vast virtual libraries of pyrazole derivatives. nih.gov This approach can rapidly identify promising candidates for further investigation. For instance, a library of over 60,000 pyrazole-based structures was generated and screened virtually to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov
The following table highlights some computational techniques and their applications in the study of pyrazole derivatives.
| Computational Technique | Application | Example | Reference(s) |
| Molecular Docking | Predicting binding modes and interactions with target proteins. | Proposing binding modes of MAO inhibitors. | acs.org |
| QSAR | Predicting biological activity based on chemical structure. | Guiding the design of novel therapeutics. | researchgate.net |
| Pharmacophore Mapping | Identifying essential structural features for activity. | Informing rational drug design and optimization. | researchgate.net |
| Deep Learning | Virtual screening of large compound libraries. | Identifying potential SARS-CoV-2 Mpro inhibitors. | nih.gov |
| DFT Calculations | Elucidating reaction mechanisms and electronic properties. | Investigating the isomerization mechanism of pyrazole derivatives. | mdpi.com |
Rational Design Principles for Modulating Compound Activity
The insights gained from SAR studies and computational modeling form the basis for the rational design of new pyrazole derivatives with improved activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The goal is to systematically modify the chemical structure to optimize its interaction with the biological target while minimizing off-target effects. nih.govresearchgate.net
Key principles for the rational design of pyrazole-based compounds include:
Target-Specific Modifications: Design modifications should be tailored to the specific biological target. For example, to enhance the binding affinity of a pyrazole derivative to a protein kinase, modifications can be made to improve hydrogen bonding with the hinge region or hydrophobic interactions with other parts of the active site. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The pyrazole ring itself is often used as a versatile bioisostere. nih.gov
Scaffold Hopping: This involves replacing the central scaffold of a known active compound with a different one, such as a pyrazole ring, while maintaining the key interacting functional groups. This can lead to the discovery of novel chemical series with improved properties.
Introduction of Functional Groups to Modulate Properties: The addition of specific functional groups can be used to fine-tune the compound's properties. For example, introducing polar groups can improve solubility, while incorporating certain substituents can block metabolic sites and increase the compound's half-life.
Structure-Based and Ligand-Based Design: Rational design can be guided by the three-dimensional structure of the target protein (structure-based design) or by the knowledge of other active ligands (ligand-based design). researchgate.net
The development of novel pyrazole derivatives is often an iterative process, involving cycles of design, synthesis, biological evaluation, and further optimization based on the results. mdpi.com This rational approach has led to the discovery of numerous pyrazole-containing drugs with a wide range of therapeutic applications. mdpi.com
Advanced Research Applications of 5 Amino 3 Methyl 1 P Tolylpyrazole in Chemical Systems
Utilization as Versatile Building Blocks for Complex Organic Architectures
5-Amino-3-methyl-1-p-tolylpyrazole is a highly valued building block in organic synthesis, primarily owing to the reactive sites within its molecular structure. The presence of a nucleophilic amino group and the nitrogen atoms within the pyrazole (B372694) ring allows for a variety of chemical transformations, making it a key intermediate in the creation of more complex molecular frameworks. researchgate.netbeilstein-journals.org
Researchers have extensively used 5-aminopyrazole derivatives to construct a wide array of fused heterocyclic compounds. researchgate.net These structures are of significant interest due to their prevalence in medicinally important molecules. nih.gov The synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, frequently employs 5-aminopyrazoles as starting materials. researchgate.net
A specific application involves the reaction of this compound with N,N-dimethyl-p-nitrosoaniline or N,N-diethyl-p-nitrosoaniline in refluxing acetic acid. This condensation reaction yields 7-dialkylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoxaline derivatives, demonstrating its utility in synthesizing complex, multi-ring systems.
Exploration in Photophysical and Optoelectronic Materials Research
The unique electronic properties of molecules derived from this compound have led to their investigation in the field of materials science, particularly for applications in photophysics and optoelectronics.
Fluorescence Properties and Luminescence Characteristics
Derivatives of this compound, specifically the 1H-pyrazolo[3,4-b]quinoxaline family, exhibit notable photoluminescent properties. These compounds are highly fluorescent, with emissions typically observed in the green-yellow region of the visible spectrum (around 520–540 nm). A remarkable characteristic of these materials is their high fluorescence quantum yield, which can approach unity in solvents of moderate polarity.
The photophysical behavior of these derivatives is sensitive to the surrounding environment. A red shift, which is a shift to a longer wavelength, is observed in both the absorption and emission maxima as the polarity of the solvent increases. This phenomenon, known as solvatochromism, is indicative of a change in the electronic distribution within the molecule upon excitation. The fluorescence quantum yield also shows a dependence on solvent polarity, generally increasing from non-polar to moderately polar solvents before decreasing slightly in highly polar environments.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Cyclohexane | 425 | 488 | 0.15 |
| Toluene (B28343) | 438 | 512 | 0.68 |
| Dichloromethane | 456 | 532 | 0.96 |
| Acetone | 453 | 538 | 0.99 |
| Acetonitrile | 451 | 540 | 0.90 |
Potential in Functional Materials for Photonics
The strong luminescence and high quantum yields of pyrazolo[3,4-b]quinoxaline derivatives make them promising candidates for use in functional materials for photonics. researchgate.net Their electroluminescent properties have been investigated in the context of organic light-emitting devices (OLEDs). When incorporated into thin-film devices, these materials have demonstrated efficient light emission, highlighting their potential as active components in next-generation displays and lighting technologies. The chemical and thermal stability often associated with quinoxaline (B1680401) derivatives further enhances their suitability for such demanding applications. researchgate.net
Applications in Catalysis and Coordination Chemistry
The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound provide excellent coordination sites for metal ions, leading to its use as a ligand in catalysis and the formation of supramolecular structures.
Role as Ligands in Metal-Catalyzed Transformations
5-Aminopyrazole derivatives serve as effective ligands in various metal-catalyzed reactions, particularly in the synthesis of fused heterocyclic systems. For instance, they are employed in palladium-catalyzed intramolecular Heck reactions to construct pyrazolo[3,4-b]pyridines. rsc.org In these transformations, the aminopyrazole first reacts with a β-halovinyl aldehyde to form an imine, which then undergoes a palladium-catalyzed intramolecular cyclization. nih.govrsc.org This methodology provides an efficient route to complex nitrogen-containing scaffolds. rsc.org
Furthermore, 5-aminopyrazoles have been utilized in organocatalytic and transition-metal-catalyzed C-H arylation reactions. rsc.org These advanced synthetic methods allow for the direct formation of carbon-carbon bonds, offering an atom-economical approach to building complex aryl-substituted pyrazoles. rsc.org The ability of the aminopyrazole to coordinate to the metal center is crucial for the catalytic cycle, facilitating the desired bond-forming steps.
Supramolecular Assembly via Coordination Bonds
The multidentate nature of this compound, with its multiple nitrogen donor atoms, enables it to participate in the self-assembly of complex supramolecular architectures through coordination with metal ions. nih.govresearchgate.net While specific studies on the supramolecular structures formed by this exact compound are not extensively detailed, the principles of coordination chemistry suggest a high potential for such applications.
Related heterocyclic ligands, such as amino-triazoles, have been shown to form discrete mononuclear complexes, one-dimensional polymeric chains, and even two-dimensional layered materials when reacted with various transition metals. mdpi.com These extended structures are held together by coordination bonds between the ligand's nitrogen atoms and the metal centers. The resulting assemblies are often further organized into three-dimensional supramolecular networks through secondary interactions like hydrogen bonding, involving the amino groups and other functionalities. mdpi.com The predictable coordination behavior of the pyrazole core and the hydrogen-bonding capability of the amino group make this compound a promising candidate for designing novel metal-organic frameworks (MOFs) and coordination polymers with tailored structural and functional properties. nih.gov
Development as Molecular Probes and Investigative Tools in Chemical Biology Research
The field of chemical biology relies heavily on molecular probes and investigative tools to explore and understand complex biological systems at a molecular level. An effective chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function and role in cellular processes. The development of such tools often begins with a heterocyclic scaffold known for its diverse biological activities and synthetic tractability. The 5-aminopyrazole framework is one such scaffold, recognized for its extensive applications in the pharmaceutical and agrochemical industries. beilstein-journals.orgmdpi.com Derivatives of 5-aminopyrazole have been investigated for a wide range of biological activities, including as inhibitors for enzymes and receptors. beilstein-journals.org This inherent bioactivity makes them excellent starting points for the rational design of more sophisticated molecular probes.
This compound, in particular, has served as a crucial building block in the synthesis of novel functional molecules with applications in materials science and chemical biology. Its structure allows for strategic chemical modifications to introduce reporter groups, such as fluorophores, which are essential for creating molecular probes for bioimaging and sensing.
A significant application of this compound is in the synthesis of fluorescent dyes. Research has demonstrated its use as a key intermediate in preparing 1H-pyrazolo[3,4-b]quinoxaline derivatives, which exhibit strong photoluminescence. psu.edu In one study, this compound was reacted with N,N-diethyl-p-nitrosoaniline in acetic acid to produce 7-diethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo-[3,4-b]quinoxaline. psu.edu This resulting compound displays notable solvatochromism, where its light absorption and emission properties change with the polarity of the solvent.
The photophysical properties of this derivative underscore its potential as a molecular probe. For instance, its fluorescence quantum yield—a measure of the efficiency of light emission—is close to unity in moderately polar solvents, which is a highly desirable characteristic for probes used in cellular imaging. psu.edu The compound emits light in the green portion of the visible spectrum (520–540 nm), a range suitable for many biological imaging applications. psu.edu The detailed photoluminescence data in various solvents highlight its sensitivity to the chemical environment, a key feature for an investigative tool designed to report on local changes within a biological system.
Research Findings: Photoluminescence of a this compound Derivative
The utility of this compound as a precursor for molecular probes is exemplified by the photophysical characteristics of its synthesized derivative, 7-diethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo-[3,4-b]quinoxaline. The table below summarizes its absorption and emission properties in different solvents, demonstrating its potential as an environmentally sensitive fluorescent probe. psu.edu
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Cyclohexane | 418 | 494 | 0.65 |
| Toluene | 428 | 511 | 0.98 |
| Tetrahydrofuran (THF) | 436 | 527 | 1.00 |
| Dichloromethane | 440 | 532 | 0.96 |
| Acetonitrile | 438 | 540 | 0.89 |
The data clearly show a red shift in both absorption and emission maxima as the solvent polarity increases, which is characteristic of intramolecular charge transfer (ICT) excited states. This sensitivity allows such compounds to probe the polarity of their microenvironment, for example, within different organelles of a living cell or at the active site of an enzyme. The high quantum yields, particularly in solvents of moderate polarity like toluene and THF, ensure that the probe provides a bright signal for detection. psu.edu Such well-defined structure-property relationships are fundamental to the design of advanced molecular probes for chemical biology research.
Future Directions and Emerging Research Avenues for 5 Amino 3 Methyl 1 P Tolylpyrazole
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The integration of automated synthesis and high-throughput screening (HTS) presents a significant opportunity to accelerate the discovery and optimization of derivatives of 5-Amino-3-methyl-1-p-tolylpyrazole. Automated platforms can rapidly generate libraries of related compounds by systematically varying substituents and reaction conditions. chemmethod.com This approach, combined with HTS, allows for the efficient evaluation of large numbers of compounds for desired biological activities or material properties. chemmethod.comnih.gov
Virtual screening, a computational component of HTS, can further streamline this process by predicting the potential of derivatives before synthesis. chemmethod.comnih.gov By employing molecular docking and other computational tools, researchers can prioritize candidates with the highest likelihood of success, saving time and resources. chemmethod.comnih.gov The pyrazole (B372694) scaffold, with its multiple points for interaction, is particularly well-suited for this type of strategic, structure-based drug design. chemmethod.com
Table 1: Methodologies for Accelerated Discovery
| Methodology | Description | Potential Impact on this compound Research |
| Automated Synthesis | Use of robotic systems to perform chemical reactions and purifications with minimal human intervention. | Rapid generation of diverse libraries of pyrazole derivatives for screening. |
| High-Throughput Screening (HTS) | Miniaturized assays and robotic processing to test thousands of compounds for a specific activity in a short time. | Efficient identification of lead compounds with desired biological or material properties. chemmethod.com |
| Virtual Screening | Computational techniques to predict the interaction of molecules with a target, guiding the selection of candidates for synthesis. | Prioritization of promising derivatives, reducing the number of compounds that need to be synthesized and tested. chemmethod.comnih.gov |
Expanding the Scope of Derivatization and Fused Heterocyclic Systems
5-Aminopyrazoles, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These fused rings often exhibit enhanced pharmacological activities compared to their individual components. beilstein-journals.orgbeilstein-journals.org Future research will likely focus on developing novel synthetic routes to a wider array of fused systems derived from this starting material. beilstein-journals.orgbeilstein-journals.org
The polyfunctional nature of 5-aminopyrazoles, with their multiple nucleophilic sites, allows for a variety of cyclization and cycloaddition reactions with bielectrophiles to construct fused six-membered rings. beilstein-journals.orgbeilstein-journals.org Exploring new combinations of reagents and reaction conditions will lead to the creation of novel pyrazoloazines, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, with unique properties. beilstein-journals.orgresearchgate.netnih.gov The development of one-pot, multicomponent reactions will be particularly valuable for efficiently generating structural diversity. mdpi.com
Advancements in In-Situ Spectroscopic Characterization Techniques
To gain deeper insights into the reaction mechanisms and kinetics of syntheses involving this compound, advancements in in-situ spectroscopic techniques are crucial. Techniques like in-situ Raman spectroscopy and Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) can monitor reactions in real-time, providing valuable data on transient intermediates and structural transformations. acs.org
The application of these techniques can help elucidate the precise steps involved in the formation of pyrazole derivatives and fused systems. acs.org For instance, monitoring the dynamic structural evolution during thermal decomposition or catalytic processes can reveal critical information about the reaction pathway. acs.org This understanding is essential for optimizing reaction conditions to improve yields and selectivity. visnav.in
Deeper Theoretical Insights into Intramolecular and Intermolecular Interactions
A more profound theoretical understanding of the intramolecular and intermolecular interactions governing the behavior of this compound and its derivatives is essential for rational design. Computational methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed information about the nature and strength of these interactions. nih.govnih.gov
Analyzing intramolecular hydrogen bonding and other non-covalent interactions can explain the conformational preferences and reactivity of the molecule. nih.gov Furthermore, studying intermolecular interactions, such as hydrogen bonds and π-π stacking, is critical for understanding crystal packing and the interactions with biological targets or other molecules in materials. researchgate.netmdpi.com A quantitative understanding of these forces will enable the design of molecules with specific, predictable properties. nih.govvu.nl
Exploration of Novel Applications in Niche Materials Science Fields and Advanced Chemical Technologies
The unique electronic and structural properties of pyrazole derivatives suggest their potential for a range of applications beyond the traditional focus on pharmaceuticals. Future research should explore the use of this compound and its derivatives in niche areas of materials science and advanced chemical technologies. mdpi.comjetir.orgresearchgate.net
Potential applications include the development of:
Fluorescent Dyes and Sensors: Pyrazole derivatives with extended conjugation can exhibit unique photophysical properties, making them suitable for use as fluorescent probes for detecting ions or biomolecules. mdpi.com
Organic Materials: The ability of pyrazoles to form stable complexes with metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or electronic properties. mdpi.comsciforum.net
Agrochemicals: The pyrazole core is present in some existing pesticides and herbicides, and new derivatives could be explored for enhanced and more targeted agrochemical applications. jetir.orgresearchgate.net
Corrosion Inhibitors: Ligands containing pyrazole moieties have shown effectiveness as corrosion inhibitors for steel, suggesting a potential application for derivatives of this compound. sciforum.net
Table 2: Investigated and Potential Applications
| Application Area | Description |
| Pharmaceuticals | The most prominent application, with pyrazole derivatives showing a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comjetir.orgresearchgate.net |
| Agrochemicals | Used in insecticides and pesticides. jetir.orgresearchgate.net |
| Materials Science | Utilized in the creation of fluorescent dyes, sensors, and other organic materials due to their unique photophysical properties. mdpi.comjetir.orgresearchgate.net |
| Catalysis | Pyrazole-based ligands are used in catalysts for various organic reactions. sciforum.net |
Q & A
Basic Research Questions
Q. What are the key spectroscopic and analytical techniques for confirming the structure of 5-Amino-3-methyl-1-p-tolylpyrazole?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula (C₁₁H₁₃N₃, MW: 187.25 g/mol) .
- ¹H/¹³C NMR to identify substituents (e.g., methyl, p-tolyl groups) and tautomeric forms. For example, the p-tolyl group exhibits aromatic protons at δ 7.2–7.4 ppm, while the pyrazole NH₂ group appears as a broad singlet near δ 5.5 ppm .
- Elemental Analysis to confirm purity (>97%) and stoichiometry .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Condensation Reactions : React hydrazine derivatives with β-keto esters or nitriles. For example, use p-tolylhydrazine and methyl-substituted diketones in toluene under reflux .
- Catalytic Optimization : Acid catalysts like p-toluenesulfonic acid (p-TSA) improve yield by facilitating azeotropic water removal via Dean-Stark apparatus .
- Solvent Selection : Toluene or dichloromethane is preferred for solubility and inertness .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; wash skin immediately upon contact .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage; request updated SDS before reuse .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity in heterocyclic synthesis?
- Methodological Answer :
- Tautomeric Equilibrium : The 3(5)-aminopyrazole system exists in equilibrium between 3-amino and 5-amino tautomers. This affects nucleophilic sites for cyclization or substitution .
- Reactivity Control : Use solvents like DMF or acidic/basic conditions to shift equilibrium. For example, acidic conditions stabilize the 5-amino tautomer, enhancing reactivity at the N1 position for forming fused pyrazoloazines .
- Structural Confirmation : X-ray crystallography is critical to resolve tautomeric ambiguity, as NMR alone may not distinguish isomers .
Q. What strategies resolve contradictions in substituent effects during the synthesis of pyrazole derivatives?
- Methodological Answer :
- Substituent Screening : Systematically vary substituents (e.g., electron-withdrawing groups on the p-tolyl ring) and monitor reaction kinetics via HPLC or in-situ IR .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways (e.g., charge distribution at the amino group) .
- Cross-Validation : Compare experimental data (e.g., melting points, HRMS) with literature values to identify anomalies. For example, discrepancies in melting points may indicate polymorphic forms .
Q. How can researchers design experiments to study the environmental and catalytic effects on pyrazole ring stability?
- Methodological Answer :
- Environmental Stress Tests : Expose the compound to UV light, humidity, or varying pH (2–12) to assess degradation pathways. Monitor via TLC or LC-MS .
- Catalytic Studies : Compare metal catalysts (e.g., Pd, Cu) in cross-coupling reactions. For example, Pd(OAc)₂ may enhance C–N bond formation without ring-opening side reactions .
- Kinetic Analysis : Use stopped-flow NMR to track real-time changes in tautomeric ratios under different conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
